molecular formula C10H18Cl2N2 B1441322 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride CAS No. 1308650-38-5

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Cat. No.: B1441322
CAS No.: 1308650-38-5
M. Wt: 237.17 g/mol
InChI Key: BBTXSPAXGREBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) :

    • δ 2.35 (s, 6H, N(CH₃)₂)
    • δ 2.50 (s, 3H, C₆H₃(CH₃))
    • δ 3.75 (s, 2H, CH₂NH₃⁺)
    • δ 6.8–7.2 (m, 3H, aromatic H).
  • ¹³C NMR (100 MHz, D₂O) :

    • δ 20.1 (C₆H₃(CH₃))
    • δ 40.5 (N(CH₃)₂)
    • δ 45.8 (CH₂NH₃⁺)
    • δ 115–140 (aromatic C).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3250–3350 (N-H stretch, NH₃⁺)
  • 2900–3000 (C-H stretch, CH₃)
  • 1600 (C=C aromatic)
  • 1490 (C-N stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 254 nm (π→π* transition of aromatic ring).

Mass Spectrometry

  • ESI-MS (m/z) : 165.1 [M - 2HCl + H]⁺ (base peak)
  • Fragments: m/z 150.1 (loss of -CH₂NH₂), m/z 135.1 (loss of -N(CH₃)₂).

Tautomeric Forms and Protonation State Analysis

In the dihydrochloride form, both amine groups are protonated:

  • Primary amine (-CH₂NH₃⁺) : Protonation occurs at the aminomethyl group, forming a positively charged ammonium ion.
  • Tertiary amine (-N(CH₃)₂H⁺) : The dimethylamino group is also protonated, despite its lower basicity compared to primary amines, due to the strong acidic environment during salt formation.

Tautomerism :
Tautomeric forms are not observed due to the absence of conjugated π-systems or acidic protons capable of keto-enol shifts. However, resonance stabilization of the aromatic ring affects charge distribution:
$$ \text{C}6\text{H}3(\text{CH}3)-\text{N}^+(\text{CH}3)2 \leftrightarrow \text{C}6\text{H}3(\text{CH}3)-\overset{+}{\text{N}}(\text{CH}3)-\text{CH}2-\text{NH}_3^+ $$

Protonation States :

Site pKa (Predicted) Protonation in Dihydrochloride
Aminomethyl (-NH₂) ~9.5 Fully protonated (-NH₃⁺)
Dimethylamino (-N(CH₃)₂) ~5.0 Partially protonated

The dual protonation is critical for solubility in polar solvents and ionic interactions in synthetic applications.

Properties

IUPAC Name

4-(aminomethyl)-N,N,2-trimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;;/h4-6H,7,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTXSPAXGREBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

  • Starting Materials: 2,6-dimethylaniline or related 2-substituted anilines, aqueous dimethylamine (or other secondary amines), formaldehyde (37% aqueous solution), and acetic acid as catalyst.
  • Reaction Conditions: Typically conducted in methanol or aqueous media, with temperature control ranging from ice bath to 80–81 °C.
  • Process: Secondary amine and formaldehyde react with 2,6-dimethylaniline under acidic conditions to form the Mannich base intermediate, 4-(aminomethyl)-N,N,2-trimethylaniline.
  • Workup: After reaction completion, the mixture is neutralized, extracted with organic solvents (e.g., toluene), and purified by distillation or chromatography.

Reductive Alkylation Approach

Another efficient synthetic route involves reductive alkylation of methylamine with cyclic ketones followed by alkylation and reduction steps to yield the substituted aniline derivative dihydrochloride salt.

Method Summary

  • Step 1: Reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one to form N-methyl-N-(tetrahydropyran-4-yl)amine.
  • Step 2: Alkylation of this intermediate with 4-nitrobenzyl bromide.
  • Step 3: Reduction of the nitro group to the corresponding amine.
  • Final Product: 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride obtained with 78% isolated yield.

This method uses commercially available reagents and is amenable to scale-up, as demonstrated in the synthesis of intermediates for pharmaceutical agents like CCR5 antagonists.

Site-Selective C(sp3)–H Amination

Recent advances in C–H functionalization chemistry have enabled direct amination of the benzylic C(sp3)–H bonds adjacent to the nitrogen in N-methylaniline derivatives, including 4,N,N-trimethylaniline.

Highlights

  • Catalyzed by dirhodium tetracarboxylates, especially Rh2(oct)4, which promotes selective C(sp3)–H amidation.
  • Aminating reagents such as TrocNHOTs (2,2,2-trichloroethyl N-tosylhydroxylamine) are employed.
  • The reaction proceeds with high chemo- and site-selectivity, avoiding aromatic C(sp2)–H amination.
  • Yields vary (~39–46% for model compounds) but provide a direct route to aminated products without prefunctionalization.
  • Reaction conditions: room temperature, mild base (K2CO3), and organic solvents like ethyl acetate.
  • Products often exist as rotamer mixtures due to carbamoyl moieties, requiring characterization by VT-NMR.

This method offers an alternative to traditional Mannich-type syntheses and can be used for selective modification of complex aniline derivatives.

Solid-Phase Synthesis and Functionalization

In specialized synthetic applications, 4-(aminomethyl)-N,N-dimethylaniline derivatives can be prepared via solid-phase synthesis techniques involving:

  • Coupling of primary amines with aldehyde-functionalized resins.
  • Reductive amination using sodium triacetoxyborohydride.
  • Sequential functional group transformations including nitro group reduction and cleavage from resin.
  • Final diversification by epoxide ring-opening reactions.

This approach allows library synthesis and structural diversification but is more suited for research-scale preparation rather than bulk manufacturing.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield/Notes References
Mannich Reaction Condensation of aniline, formaldehyde, amine Acetic acid, methanol ~70–82% purity, scalable
Reductive Alkylation Alkylation of methylamine + ketone, then benzyl bromide alkylation and reduction Commercial reagents, reductants 78% isolated yield
Site-Selective C–H Amination Rhodium-catalyzed benzylic C–H amination Rh2(oct)4, TrocNHOTs, K2CO3 Moderate yields (39–46%), selective
Solid-Phase Synthesis Resin-bound amination and functionalization Sodium triacetoxyborohydride, tin(II) chloride Suitable for compound libraries

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its amine functionality allows for further derivatization, making it valuable in creating various chemical entities.

Table 1: Synthesis Applications

Application TypeDescriptionReference
Pharmaceutical SynthesisUsed to synthesize active pharmaceutical ingredients (APIs)
Agrochemical DevelopmentServes as a precursor for herbicides and pesticides
Material ScienceUtilized in the production of polymers and resins

Pharmaceutical Applications

This compound has been explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity

  • Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent. The mechanism involves the inhibition of specific cellular pathways critical for cancer cell proliferation.

Table 2: Biological Activity Studies

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation in breast and colon cancer cells
Antimicrobial PropertiesExhibits activity against Gram-positive bacteria

Material Science

Polymer Chemistry

  • The compound is used as a curing agent and chain extender in polyurethane formulations. Its amine groups facilitate cross-linking reactions, enhancing the mechanical properties of the resulting materials.

Table 3: Material Properties Enhancement

PropertyImprovement MechanismReference
Mechanical StrengthIncreased cross-link density
Thermal StabilityEnhanced thermal resistance

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis.

Case Study: Metal Ion Detection

  • It has been utilized in the detection of heavy metals in environmental samples through colorimetric methods, highlighting its application in environmental monitoring.

Table 4: Analytical Applications

Application TypeMethodologyReference
Heavy Metal DetectionColorimetric assay for lead and mercury
SpectrophotometryUsed as a standard for calibration curves

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

4-(Dimethylamino)benzylamine Dihydrochloride (CAS 34403-52-6)
  • Molecular Formula : C₉H₁₆Cl₂N₂
  • Molecular Weight : 223.14 g/mol
  • Key Differences: Shares the same backbone as the target compound but lacks the ortho-methyl group.
4-(2-Aminopropyl)-N,N,2-trimethylaniline Dihydrochloride (CAS 55875-60-0)
  • Molecular Formula : C₁₂H₂₂Cl₂N₂
  • Molecular Weight : 265.22 g/mol
  • Key Differences: The aminomethyl group is replaced with an aminopropyl chain. This elongation increases hydrophobicity (logP ~3.54) and boiling point (294.3°C), making it more suitable for lipid-soluble applications .
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride (CAS 1986297-80-6)
  • Molecular Formula : C₁₀H₁₈Cl₂N₂
  • Molecular Weight : 237.17 g/mol
  • Key Differences: Features a chiral aminoethyl group (R-configuration), introducing stereochemical complexity. This is critical for enantioselective synthesis in drug development .

Hydrochloride Stoichiometry Variants

4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride (1:1)
  • Molecular Formula : C₉H₁₅ClN₂
  • Molecular Weight : 186.68 g/mol
  • Key Differences: A monohydrochloride salt (vs. dihydrochloride), reducing chloride content. This lowers molecular weight and may alter solubility profiles, though exact data are unavailable .
2-Amino-5-(diethylamino)toluene Monohydrochloride
  • Molecular Formula : C₁₁H₁₈ClN₂
  • Molecular Weight : 216.73 g/mol
  • Key Differences: Contains a diethylamino group instead of dimethylamino, increasing steric bulk and electron-donating effects. Used in dye synthesis and as a corrosion inhibitor .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Feature
Target Compound C₉H₁₆Cl₂N₂ 223.14 220–224 (dec.) Water, Alcohol Ortho-methyl, para-dimethylamino
4-(2-Aminopropyl)-N,N,2-trimethylaniline Dihydrochloride C₁₂H₂₂Cl₂N₂ 265.22 N/A N/A Aminopropyl chain
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride C₁₀H₁₈Cl₂N₂ 237.17 N/A N/A Chiral aminoethyl group
4-(Dimethylamino)benzylamine Dihydrochloride C₉H₁₆Cl₂N₂ 223.14 N/A Water, Alcohol No ortho-methyl group

Biological Activity

4-(Aminomethyl)-N,N,2-trimethylaniline dihydrochloride, a compound with diverse applications in chemistry and biology, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an amine functional group attached to a trimethylated aniline structure. Its chemical formula is C₁₁H₁₅Cl₂N, and it is typically encountered as a dihydrochloride salt.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that similar aniline derivatives can modulate enzyme activities through competitive inhibition mechanisms.
  • Receptor Interaction : The structural characteristics allow for potential interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.

Antimicrobial Activity

Several studies have indicated that compounds related to 4-(aminomethyl)-N,N,2-trimethylaniline exhibit antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains, suggesting a role as a potential antimicrobial agent. This aligns with findings from related compounds that target bacterial cell wall synthesis.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of this compound reveals promising anticancer properties:

  • Cell Line Studies : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug candidate. For example, derivatives of trimethylaniline have been shown to inhibit cancer cell proliferation through apoptosis induction mechanisms.

Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various aniline derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Cytotoxic Effects on Cancer Cells : Another research project assessed the cytotoxic properties of the compound on human breast cancer cells (MCF-7). The study found that treatment with the compound at 100 µM resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride?

Methodological Answer: Synthesis typically involves reductive amination or alkylation of precursors like 2-trimethylaniline derivatives. For example, a two-step process may include:

Alkylation : Reacting 2-trimethylaniline with a brominated aminomethyl precursor under basic conditions.

Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt.
Characterization should include:

  • NMR Spectroscopy : Confirm substitution patterns and proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–3.0 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (265.22 g/mol) using reverse-phase C18 columns with a mobile phase of acetonitrile/water + 0.1% TFA .
  • Elemental Analysis : Validate Cl⁻ content (~26.8% for dihydrochloride form) .

Q. How do solubility and solvent selection impact experimental design with this compound?

Methodological Answer: The compound’s solubility is pH-dependent due to its amine and hydrochloride groups:

  • Aqueous Solubility : High in acidic buffers (pH < 4) due to protonation of the aminomethyl group.
  • Organic Solvents : Soluble in DMSO or methanol but may precipitate in high-salt buffers.
    Key Parameters :
  • Use LogD values (pH 5.5: -1.84; pH 7.4: -0.96) to predict partitioning in biological matrices .
  • For cell-based assays, dissolve in 0.1 M HCl and dilute in PBS to avoid precipitation .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC with UV/Vis Detection : Monitor impurities at 254 nm; retention time shifts may indicate degradation .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity .
  • FT-IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

Methodological Answer: Stability challenges include:

  • Oxidative Degradation : The aromatic amine group is prone to oxidation. Use antioxidants (e.g., 0.1% BHT) in storage solutions .
  • pH Sensitivity : Degrades rapidly above pH 7.4. Buffers should be adjusted to pH 4–6 for long-term storage .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
    Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Q. What role does this compound play in reaction mechanisms, such as enzyme inhibition or derivatization?

Methodological Answer:

  • Derivatization Agent : The primary amine reacts with carbonyl groups (e.g., aldehydes) to form Schiff bases, useful in HPLC pre-column derivatization for detecting carbonyl-containing analytes .
  • Enzyme Inhibition : Acts as a competitive inhibitor in monoamine oxidase (MAO) assays. Design dose-response curves (0.1–100 µM) with controls for non-specific binding .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting purity results from HPLC vs. NMR)?

Methodological Answer:

  • Cross-Validation : Combine orthogonal techniques (e.g., HPLC purity vs. ¹H NMR integration ratios). Discrepancies may arise from UV-inactive impurities .
  • Spiking Experiments : Add a known impurity (e.g., 4-(aminomethyl)-N,N-dimethylaniline) to confirm retention times .
  • Mass Balance Analysis : Compare theoretical vs. observed yields to identify unaccounted byproducts .

Q. What are the best practices for using this compound in biochemical assays (e.g., optimizing concentration and minimizing interference)?

Methodological Answer:

  • Dose Optimization : Conduct pilot assays (1–100 µM) to balance efficacy and cytotoxicity. Use MTT assays to confirm cell viability .
  • Interference Checks : Test the compound’s absorbance/fluorescence in the assay wavelength range (e.g., 280 nm for Bradford protein assays) .
  • Positive Controls : Include known inhibitors (e.g., pargyline for MAO) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.